1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
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Description
1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Thiazacridine and thiazolidinedione derivatives, structurally related to 1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, have been evaluated for their potential in cancer treatment. These compounds demonstrate cytotoxicity against various cancer cell lines, showing promise as antitumor agents. Specifically, they can induce cell death and cell cycle arrest in cancer cells, suggesting their potential in developing new cancer drugs (Chagas et al., 2017).
Antibacterial and Antifungal Properties
Several thiazolidinedione derivatives exhibit significant antibacterial and antifungal activities. This class of compounds has been effective against Gram-positive bacteria and shows remarkable antifungal activity. Their structure-activity relationship suggests a potential for developing new antimicrobial agents (Aneja et al., 2011).
Antihyperglycemic Effects
Compounds with a thiazolidinedione motif, similar to the target compound, have been studied for their antihyperglycemic effects. These compounds can act as ligands for peroxisome proliferator-activated receptors, which are involved in glucose metabolism. This makes them potential candidates for the treatment of type 2 diabetes (Gutiérrez-Hernández et al., 2019).
Antihistaminic Activity
Certain benzimidazole derivatives, structurally related to the target compound, have demonstrated antihistaminic activity. These compounds have shown efficacy in both in vitro and in vivo models, indicating their potential use in allergy treatment (Janssens et al., 1985).
Electrochemical Properties
The electrochemical behavior of hydantoin derivatives, which are closely related to the target compound, has been examined. This study provides insights into the structure-activity relationships of these compounds and their potential biochemical actions (Nosheen et al., 2012).
Properties
IUPAC Name |
1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-17-10-22(19(26)23(17)14-2-3-14)13-5-7-21(8-6-13)18(25)12-1-4-15-16(9-12)27-11-20-15/h1,4,9,11,13-14H,2-3,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMDPZAADPESOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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